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Compound of Interest

Compound Name: 4-Chloro-3-nitrophenol

Cat. No.: B1362549

For researchers, scientists, and professionals in drug development, the precise
characterization of chemical compounds is fundamental. This guide offers a detailed
comparison of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-
nitrophenol, providing a crucial tool for its identification and differentiation from structural
isomers.

The substitution pattern on the benzene ring in chloronitrophenol isomers significantly
influences the electronic environment of the protons and carbon atoms. This results in unique
NMR spectra for each isomer, acting as a distinct fingerprint for the molecule's structure.
Understanding these spectral differences is paramount for confirming the identity and purity of
4-Chloro-3-nitrophenol in various research and development applications.

Interpreting the NMR Spectra of 4-Chloro-3-
nitrophenol

The chemical structure of 4-Chloro-3-nitrophenol dictates a specific pattern in both its 1H and
13C NMR spectra. The presence of a hydroxyl (-OH), a chloro (-Cl), and a nitro (-NO2) group
on the benzene ring leads to a predictable distribution of electron density, which in turn
determines the chemical shifts of the aromatic protons and carbons.

'H NMR Spectral Data

The proton NMR spectrum of 4-Chloro-3-nitrophenol is expected to show three distinct
signals in the aromatic region, corresponding to the three protons on the benzene ring. The
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chemical shift, multiplicity, and coupling constants of these signals are key identifiers.

3C NMR Spectral Data

The carbon NMR spectrum will display six signals for the six carbon atoms of the benzene ring.
The chemical shifts of these carbons are influenced by the nature of the directly attached
substituent and their position relative to the other functional groups.

Comparative NMR Data Analysis

To facilitate accurate identification, the following tables summarize the experimental *H and 3C
NMR data for 4-Chloro-3-nitrophenol and a selection of its isomers. This comparative
approach highlights the subtle yet significant differences in their spectroscopic signatures.

Table 1: *H NMR Spectral Data Comparison of Chloronitrophenol Isomers

Chemical Coupling
Proton . T
Compound Solvent . Shift (5, Multiplicity Constant (J,
Assignment
ppm) Hz)

4-Chloro-3-

, DMSO-d6 H-2 7.85 d 2.5
nitrophenol
H-5 7.58 d 8.8
H-6 7.15 dd 8.8,25
2-Chloro-4-

_ CDCI3 H-3 8.10 d 2.7
nitrophenol
H-5 8.02 dd 9.1,2.7
H-6 7.20 d 9.1
4-Chloro-2-

_ CDCI3 H-3 8.05 d 2.4
nitrophenol
H-5 7.55 dd 8.8,24
H-6 7.12 d 8.8
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Table 2: 13C NMR Spectral Data Comparison of Chloronitrophenol Isomers

Compound Solvent Carl.)on Chemical Shift (5,
Assignment ppm)

4-Chloro-3-nitrophenol DMSO-d6 C-1 (C-OH) 155.1

C-2 120.3

C-3 (C-NO2) 148.2

C-4 (C-Cl) 123.5

C-5 133.5

C-6 115.8

2-Chloro-4-nitrophenol  CDCI3 C-1 (C-OH) 155.9

C-2 (C-Cl) 122.9

C-3 127.2

C-4 (C-NO2) 141.5

C-5 126.2

C-6 119.8

4-Chloro-2-nitrophenol  CDCI3 C-1 (C-OH) 152.8

C-2 (C-NO2) 136.9

C-3 127.8

C-4 (C-Cl) 129.5

C-5 125.7

C-6 120.1

Experimental Protocols

The provided NMR data was obtained using standard NMR spectroscopic techniques. A
detailed methodology is outlined below to ensure reproducibility.
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NMR Sample Preparation: A sample of approximately 5-10 mg of the chloronitrophenol isomer
was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCI3) in a standard 5
mm NMR tube.

1H and 3C NMR Acquisition: Spectra were recorded on a 400 MHz NMR spectrometer.

e 1H NMR: Standard parameters included a 30-degree pulse width, an acquisition time of 4
seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million
(ppm) relative to tetramethylsilane (TMS) as an internal standard.

e 13C NMR: A proton-decoupled pulse sequence was used. Chemical shifts are reported in
ppm relative to the solvent signal.

Structural and Spectral Relationships

The following diagrams illustrate the chemical structure of 4-Chloro-3-nitrophenol and the
logical relationship for interpreting its NMR spectra.
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Structure of 4-Chloro-3-nitrophenol

Click to download full resolution via product page

Caption: Chemical structure of 4-Chloro-3-nitrophenol with atom numbering.
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NMR Interpretation Workflow
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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